6-Iodohexanoic acid
Description
Conceptual Framework and Academic Significance
The academic significance of 6-iodo-hexanoic acid stems from its identity as a versatile chemical intermediate. The molecule features a six-carbon aliphatic chain, which provides a flexible spacer, terminated at one end by a carboxylic acid group and at the other by an iodine atom. nih.govuni.lu This dual functionality allows for orthogonal chemical modifications, where each functional group can be reacted independently without interfering with the other.
In advanced research, 6-iodo-hexanoic acid serves several key roles:
Synthetic Building Block: The presence of the reactive carbon-iodine bond makes it a valuable precursor for introducing a six-carbon chain with a terminal carboxylic acid into more complex molecules through nucleophilic substitution reactions. nih.gov
Linker Molecule: It functions as a linker or spacer in bioconjugation chemistry and materials science. researchgate.net The carboxylic acid can be coupled to amines or alcohols on proteins, peptides, or other biomolecules, while the iodide can be displaced to attach the conjugate to a surface or another molecule. researchgate.net Similarly, it is used in surface modification to anchor functional molecules onto substrates like indium tin oxide, altering the surface's chemical and physical properties. mdpi.comresearchgate.net
Precursor for Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (such as ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for use in biomedical imaging and pharmaceutical research. nih.govmoravek.com This process allows for the non-invasive tracking of molecules within biological systems. wuxiapptec.com
Bioactive Compound Research: 6-Iodohexanoic acid has been identified as a histone deacetylase (HDAC) inhibitor, a class of compounds investigated for their potential in cancer therapy by suppressing cancer cell growth and proliferation. biosynth.com
Historical Context of Halogenated Fatty Acid Research
The study of fatty acids has a rich history, with chemists like Michel-Eugène Chevreul pioneering the isolation and characterization of various fatty acids from animal fats in the early 19th century. nih.gov The exploration of halogenated fatty acids, a more specialized subfield, began later. These compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are not widely abundant in nature but have been isolated from various organisms. gerli.comnih.gov
Initial discoveries in the 1970s identified brominated fatty acids in lipids from marine animals. gerli.com Subsequently, researchers found various brominated fatty acids in red marine algae and chlorinated fatty acids in organisms like fish, mussels, and jellyfish. gerli.comdtu.dk Fluorinated fatty acids were discovered in the seeds of the West African shrub Dichapetalum toxicarium. gerli.com
The natural occurrence of these compounds is limited, and many halogenated fatty acids used in research are chemically synthesized to explore their properties and applications. gerli.com This synthetic work has expanded the library of available halogenated fatty acids, including 6-iodo-hexanoic acid, providing researchers with tools for a wide range of scientific investigations, from developing potential fungicides to creating tracers for metabolic studies. moravek.comgerli.com The formation of some halogenated fatty acids has also been observed as a result of industrial processes, such as the chlorine bleaching of paper pulp and flour. gerli.comdtu.dk
Structural Characteristics Relevant to Research Applications
The utility of 6-iodo-hexanoic acid in research is directly tied to its molecular structure. The key features are the terminal carboxylic acid (-COOH) group and the iodo-functional group (-I) at the opposite end of a flexible hexyl chain. researchgate.net
The Carboxylic Acid Group: This functional group is a versatile handle for chemical reactions. It can be readily converted into esters, amides, or acid chlorides, allowing it to be covalently linked to a wide array of molecules, including polymers, biomolecules like peptides, and functionalized surfaces. researchgate.netmdpi.com
The Carbon-Iodine Bond: The C-I bond is the least stable among the carbon-halogen bonds. This makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity is central to its role as an alkylating agent and a linker, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov
The Aliphatic Chain: The six-carbon (hexyl) chain provides a flexible and hydrophobic spacer. researchgate.net This linker can separate a targeting molecule from a payload (like a drug or imaging agent) or control the distance between a functional molecule and a surface to which it is attached. researchgate.net
These structural elements combine to make 6-iodo-hexanoic acid a highly adaptable tool in chemical synthesis and materials science.
Data Tables
Table 1: Physical and Chemical Properties of this compound This table summarizes the key physical and chemical identifiers for 6-iodo-hexanoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁IO₂ | nih.govchemsynthesis.com |
| Molecular Weight | 242.06 g/mol | chemsynthesis.comsigmaaldrich.com |
| Melting Point | 40-41 °C | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | STHOLCAXALUYCX-UHFFFAOYSA-N | uni.lusigmaaldrich.com |
Table 2: Overview of Key Research Applications for this compound This table outlines the primary areas of research where 6-iodo-hexanoic acid is applied.
| Application Area | Description | Relevant Structural Feature(s) |
| Organic Synthesis | Used as a starting material or intermediate to build more complex molecules. | Carboxylic acid, Carbon-iodine bond |
| Bioconjugation | Acts as a linker to connect biomolecules (e.g., peptides) to other molecules or surfaces. | Carboxylic acid, Flexible alkyl chain, Carbon-iodine bond |
| Materials Science | Employed for the surface modification of materials like conductive oxides to alter their properties. | Carboxylic acid, Flexible alkyl chain, Carbon-iodine bond |
| Radiochemistry | Serves as a precursor for synthesizing radioiodinated compounds for imaging and tracer studies. | Carbon-iodine bond |
| Medicinal Chemistry | Investigated as a potential therapeutic agent, for example, as a histone deacetylase inhibitor. | Entire molecular structure |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHOLCAXALUYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510900 | |
| Record name | 6-Iodohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-63-9 | |
| Record name | 6-Iodohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodohexanoic acid | |
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Synthetic Methodologies for 6 Iodohexanoic Acid and Its Chemical Derivatives
Preparation Routes from Related Carboxylic Acids
The introduction of an iodine atom at the terminal position of a hexanoic acid backbone can be achieved through various pathways, most notably from other functionalized C6 carboxylic acids like 6-hydroxyhexanoic acid and 6-bromohexanoic acid.
Direct iodination of the saturated alkyl chain of hexanoic acid is generally not feasible. However, a practical and direct approach involves the conversion of a precursor containing a reactive functional group at the 6-position. The most common precursor for this transformation is 6-hydroxyhexanoic acid. The terminal hydroxyl group can be directly converted to an iodide using specific iodinating agents.
One of the most effective methods for this conversion is the Appel reaction. commonorganicchemistry.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The alcohol reacts with the phosphine (B1218219) and iodine to form an iodo-phosphonium salt intermediate. Subsequent nucleophilic attack by the iodide ion via an Sₙ2 mechanism displaces a triphenylphosphine oxide leaving group, resulting in the formation of 6-iodohexanoic acid. commonorganicchemistry.comresearchgate.net The reaction is typically performed under mild conditions. Research has shown that phosphoranes derived from phosphines and iodine are effective for converting primary alcohols into iodides at room temperature. researchgate.net For instance, treating 6-hydroxyhexanoic acid with a reagent prepared from tributyldiiodophosphorane or diiodotriphenylphosphorane (B1583159) can yield a mixture containing this compound. researchgate.net
A widely used and efficient method for preparing this compound is through a halide exchange reaction, specifically the Finkelstein reaction, starting from 6-bromohexanoic acid. sigmaaldrich.com This reaction involves treating the bromo-precursor with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. The equilibrium of the reaction is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium bromide is not and precipitates out of the solution.
The necessary precursor, 6-bromohexanoic acid, can be synthesized in high yields from ε-caprolactone. chemicalbook.comgoogle.com This is achieved by the ring-opening of ε-caprolactone using dry hydrogen bromide (HBr) gas in an organic solvent. chemicalbook.comgoogle.com This method has been shown to produce 6-bromohexanoic acid with high purity (over 99%) and in high yields (up to 95%). chemicalbook.com
Table 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone
| Reactants | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| ε-Caprolactone, Hydrogen Bromide (dry gas) | Toluene | 20-30°C, 6 hours, then cool to 0-10°C | 95% | chemicalbook.com |
| ε-Caprolactone, Hydrogen Bromide (dry gas) | Cyclohexane (B81311) | 30-40°C, 5 hours, then cool to 5-15°C | 92% | chemicalbook.com |
| ε-Caprolactone, Boron Tribromide | Dichloromethane | Hydrolysis after initial reaction | 86% | google.com |
A direct route to this compound can be achieved by the acid-catalyzed ring-opening of ε-caprolactone with hydroiodic acid (HI). This reaction is analogous to the well-documented synthesis of 6-bromohexanoic acid using hydrobromic acid. chemicalbook.comgoogle.com In this process, the ester oxygen of the lactone is protonated by the strong acid, activating the carbonyl carbon for nucleophilic attack by the iodide ion. This attack leads to the opening of the seven-membered ring to form the linear this compound molecule. The reaction provides a straightforward conversion from an inexpensive and readily available cyclic ester to the desired iodo-acid.
Esterification and Amidation Strategies
The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives for further synthetic applications.
Alkyl esters of this compound are typically synthesized using standard esterification methods. The most common of these is the Fischer esterification, which involves reacting this compound with an excess of the desired alcohol (methanol, ethanol, or tert-butanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is an equilibrium process, and to drive it toward the formation of the ester, water is typically removed, or a large excess of the alcohol is used. libretexts.org
An alternative strategy involves preparing the ester of a precursor molecule first, followed by the introduction of iodine. For example, ethyl 6-hydroxyhexanoate (B1236181) can be synthesized via the acid-catalyzed transesterification of ε-caprolactone with ethanol. google.com The resulting hydroxy ester can then be converted to ethyl 6-iodohexanoate by treating it with an iodinating agent, such as those used in the Appel reaction.
Table 2: Properties of this compound Alkyl Esters
| Ester Derivative | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Methyl 6-iodohexanoate | C₇H₁₃IO₂ | 256.08 | 14273-91-7 |
| Ethyl 6-iodohexanoate | C₈H₁₅IO₂ | 270.11 | 13159-24-5 |
| tert-Butyl 6-iodohexanoate | C₁₀H₁₉IO₂ | 298.16 | 67899-04-1 |
The synthesis of amide derivatives of this compound generally follows two primary pathways.
The first method involves the activation of the carboxylic acid by converting it into a more reactive intermediate, most commonly an acyl chloride. This compound can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to produce 6-iodohexanoyl chloride. This highly reactive acyl chloride is then treated with a primary or secondary amine (R-NH₂ or R₂-NH) to form the corresponding N-substituted amide.
The second, more modern approach avoids the isolation of the harsh acyl chloride intermediate by using coupling reagents to facilitate the direct formation of the amide bond between the carboxylic acid and the amine. uantwerpen.be A wide variety of such reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov These reactions are often performed in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. nih.gov This method is particularly useful for sensitive substrates as it proceeds under milder conditions. chemrxiv.org
Synthesis of Functionalized this compound Analogues
Functionalization of the this compound backbone allows for the creation of a diverse range of molecular structures with specific biological or chemical properties. The terminal iodo and carboxyl groups serve as versatile handles for a variety of chemical transformations.
The six-carbon chain of this compound is a useful building block in peptide and amino acid chemistry. It can be used to introduce a flexible, hydrophobic spacer into peptide structures. A common strategy involves first converting this compound into 6-aminohexanoic acid (Ahx), a non-proteinogenic amino acid. mdpi.com This derivative can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. nih.govmdpi.com
The synthesis of peptides containing 6-aminohexanoic acid often utilizes Fmoc-based solid-phase strategies. researchgate.net For instance, peptides with the general formula X–Phe–Lys–EACA–Y (where EACA is ε-aminocaproic acid, another name for 6-aminohexanoic acid) have been synthesized to act as plasmin inhibitors. nih.gov The incorporation of the 6-aminohexanoic acid unit can modify the hydrophobicity and conformational properties of the resulting peptide. mdpi.com Simple dipeptides have been cyclized with 6-aminohexanoic acid to serve as models for β-turns, a common secondary structure in proteins. mdpi.com
The process generally involves the following steps:
Synthesis of 6-aminohexanoic acid : This can be achieved from this compound via nucleophilic substitution with an azide (B81097) source followed by reduction, or from caprolactam through hydrolysis. researchgate.net
Protection of the amino group : The amino group of 6-aminohexanoic acid is typically protected with a group like Fmoc (9-fluorenylmethyloxycarbonyl) to allow for controlled peptide bond formation. researchgate.net
Peptide Synthesis : The protected 6-aminohexanoic acid is then coupled to other amino acids on a solid support or in solution to build the desired peptide sequence. nih.gov
| Peptide Type | Synthetic Approach | Purpose of Incorporation | Reference |
| Linear Peptides | Solid-Phase Peptide Synthesis (SPPS) | Introduction of flexible, hydrophobic linker | mdpi.comnih.gov |
| Cyclic Peptides | Solution-Phase Synthesis | Creation of β-turn mimetics | mdpi.com |
| Peptide-Dendrimer Conjugates | Convergent Synthesis | Modification of hydrophobicity and flexibility | mdpi.com |
The electrophilic nature of the carbon bearing the iodine atom in this compound makes it a suitable substrate for nucleophilic substitution reactions with various heterocyclic compounds. This allows for the synthesis of hexanoic acid derivatives bearing a terminal heterocyclic moiety. For example, 6-(3-Thienyl)hexanoic acid is a known derivative where the iodine has been replaced by a thienyl group. sigmaaldrich.com
Another example is the synthesis of 6-guandinyl hexanoic acid. researchgate.net This involves the reaction of 6-aminohexanoic acid (derived from caprolactam) with S-methylisothiourea sulfate. The resulting guanidinium (B1211019) group is a key feature in many biologically active molecules. researchgate.net The synthesis of various heterocyclic frameworks, such as furo[3,4-b]pyran and pyrido[2,3-d]pyrimidine, often involves multicomponent reactions where a carboxylic acid building block could be utilized, suggesting potential pathways for incorporating the hexanoic acid chain. nih.gov
| Derivative | Synthetic Precursor | Key Reagent | Reference |
| 6-(3-Thienyl)hexanoic acid | This compound | Thiophene nucleophile (e.g., organometallic) | sigmaaldrich.com |
| 6-Guandinyl hexanoic acid | 6-Aminohexanoic acid | S-Methylisothiourea sulfate | researchgate.net |
Oxa-analogues of this compound, where a methylene (B1212753) group in the carbon chain is replaced by an oxygen atom, can be synthesized to alter the molecule's physicochemical properties, such as polarity and solubility. The oxa-Michael reaction is a key strategy for creating 5- and 6-membered oxygen-containing heterocycles and can be applied to synthesize such analogues. rsc.org This intramolecular reaction can lead to the formation of cyclic ethers. nih.gov
A general approach to oxa-spirocycles has been developed using iodocyclization as a key step, which has been shown to improve water solubility and lower lipophilicity compared to their carbocyclic counterparts. nih.gov While not a direct synthesis from this compound, the principles of incorporating an oxygen atom into a cyclic structure initiated by an iodine-mediated reaction are relevant. For example, the reaction of an alkenyl alcohol can lead to an oxa-bridged bicycle. nih.gov The synthesis of analogues of the drug terazosin (B121538) involved the amide coupling of various oxa-spirocyclic carboxylic acids, demonstrating the utility of such building blocks. nih.gov
Radiochemical Synthesis for Research Probes
The introduction of a radioactive iodine isotope into the this compound structure creates valuable probes for biomedical research, particularly for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Several methods exist for introducing radioactive iodine isotopes into organic molecules.
Isotopic Exchange: This technique involves the exchange of a stable iodine atom in a molecule like this compound with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This reaction is often facilitated by heat or a catalyst.
Electrophilic Radioiodination: This is a common method where an electrophilic source of radioiodine, such as [¹²³I]NaI activated with an oxidizing agent (e.g., Chloramine-T, Iodogen), reacts with an electron-rich precursor molecule. For precursors like organoboranes (e.g., aryl boronic acids), copper- or palladium-mediated reactions can be used to install the radioiodine. nih.gov
Nucleophilic Radioiodination: This involves the displacement of a good leaving group (e.g., triflate, tosylate) by a nucleophilic radioiodide species. The Finkelstein reaction is a classic example of this type of transformation. nih.gov
The choice of radioiodination method depends on the substrate, the desired specific activity, and the available radioisotope.
This compound and its analogues can be labeled with Iodine-123 (¹²³I) for use as SPECT imaging agents. osti.gov ¹²³I is a cyclotron-produced isotope with favorable decay characteristics for diagnostic imaging, including a 13.22-hour half-life and a 159 keV gamma-ray emission. nih.govosti.gov
The synthesis of ¹²³I-labeled fatty acids has been an area of interest for myocardial imaging. iaea.org The general approach involves synthesizing a suitable precursor and then introducing the ¹²³I in the final step. For this compound, this could be achieved through isotopic exchange or by synthesizing a precursor like 6-bromohexanoic acid or 6-hydroxyhexanoic acid (after conversion to a tosylate or mesylate) and performing a nucleophilic substitution with [¹²³I]iodide.
The production of high-purity ¹²³I is crucial and is often achieved via the decay of ¹²³Xe, which can be separated from the target material before it decays to ¹²³I. osti.govnih.gov The quality control of the final radiolabeled compound is essential, involving checks for radionuclidic, radiochemical, and chemical purity. nih.gov
| Iodine Isotope | Half-life | Primary Emission | Imaging Modality | Production Method |
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | SPECT | Cyclotron |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+) | PET | Cyclotron |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma | SPECT / Therapy | Reactor |
Precursor Design for Radiolabeling
The design and synthesis of appropriate precursors are fundamental to the successful preparation of radiolabeled molecules for diagnostic imaging and therapeutic applications. For this compound and its derivatives, precursor design is centered on creating molecules that can be efficiently and selectively labeled with a radioactive isotope of iodine, such as Iodine-123, Iodine-125, or Iodine-131. The choice of precursor dictates the radiolabeling strategy, which can influence radiochemical yield, purity, and specific activity of the final product. Key methods include electrophilic substitution on organometallic precursors and isotopic exchange reactions. nih.govacs.org
Organotin Precursors for Iododestannylation
One of the most prevalent and reliable methods for radioiodination is the iododestannylation of organotin precursors. nih.gov This strategy involves synthesizing a derivative of the target molecule where a trialkylstannyl group, most commonly tributyltin, is attached at the desired site of iodination. nih.govradiooncologyjournal.com These trialkylarylstannanes are typically stable and can be purified and stored before the radiolabeling step. nih.gov
The radiolabeling process is an electrophilic substitution reaction where the carbon-tin bond is cleaved and replaced with a carbon-iodine bond. nih.gov This is achieved by reacting the tributylstannyl precursor with a radioactive source, such as no-carrier-added Sodium Iodide (e.g., Na¹²⁵I or Na¹³¹I), in the presence of a mild oxidizing agent. nih.govradiooncologyjournal.com The role of the oxidizing agent is to convert the iodide (I⁻) into a more electrophilic iodine species (I⁺). nih.gov Common oxidizing agents used for this purpose include:
Chloramine-T nih.govradiooncologyjournal.comnih.gov
N-Chlorosuccinimide (NCS) nih.gov
Peracetic acid nih.gov
Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) nih.gov
Hydrogen peroxide nih.gov
The iododestannylation reaction is favored due to its typically high radiochemical yields, rapid reaction times (often minutes), and the use of small quantities of the precursor. nih.govnih.gov For instance, labeling can be achieved with microgram quantities of the tributylstannyl precursor, resulting in a reproducible radiochemical yield of nearly 80% for some compounds after a 5-minute reaction. nih.gov
Boronic Acid Precursors for Iododeboronation
An increasingly popular alternative to organotin precursors involves the use of boronic acids and their esters (such as pinacol (B44631) esters). nih.govnih.gov Iododeboronation, the substitution of a boronic acid group with iodine, offers significant advantages, including the lower toxicity of boron-containing reagents compared to their tin counterparts and the high stability of the precursors. nih.govrsc.org
Similar to iododestannylation, the reaction proceeds by reacting the arylboronate precursor with a radioiodide source and an oxidizing agent like Chloramine-T. nih.gov This method has been shown to produce high yields of radiochemically pure products. nih.gov
A notable advancement in this area is the development of copper-mediated radioiodination of boronic precursors. nih.gov This technique allows the reaction to proceed under very mild conditions, often at room temperature and open to the air, which can be beneficial for sensitive substrates. nih.gov This method has been successfully applied to the direct radiolabeling of complex molecules, such as peptides, with improved reaction times and yields compared to indirect methods. nih.gov The significant difference in polarity between the boronic acid precursor and the final radioiodinated product can also simplify the purification process. nih.gov
Isotopic Exchange
A more direct, though less common, approach for radiolabeling is the isotopic exchange reaction. acs.org In this method, a non-radioactive iodo-compound (e.g., stable this compound) is reacted with a radioactive iodide salt, such as [¹²³I]NaI. acs.org The reaction, typically conducted in a solvent like acetone, causes the stable ¹²⁷I atom on the fatty acid to be exchanged for a radioactive ¹²³I atom. acs.org
This approach has been used to prepare ¹²³I-labeled fatty acids with high radiochemical yields (RCY) exceeding 95%. acs.org However, a potential drawback of isotopic exchange is that it can lead to products with modest molar activity because of the competition between the radioactive and non-radioactive iodine species present in the reaction mixture. acs.org
Comparison of Radiolabeling Precursors
| Precursor Type | Labeling Method | Common Reagents & Conditions | Key Characteristics |
|---|---|---|---|
| Trialkylstannyl (e.g., Tributylstannyl) | Iododestannylation | Na[I], Oxidizing Agent (Chloramine-T, NCS, Iodo-Gen®), Room Temperature nih.govnih.govradiooncologyjournal.com | High radiochemical yield, rapid reaction, widely used, but tin reagents are toxic. nih.govnih.gov |
| Boronic Acid / Boronate Ester | Iododeboronation | Na[I], Oxidizing Agent (Chloramine-T), or Cu-mediated at Room Temperature nih.govnih.gov | Stable precursors, lower toxicity than tin, mild reaction conditions, simplified purification. nih.govrsc.org |
| Iodo-Compound | Isotopic Exchange | Na[*I], Acetone, Heat acs.org | Direct method, high RCY, but can result in lower molar activity. acs.org |
Chemical Reactivity and Mechanistic Transformation Studies of 6 Iodohexanoic Acid
Nucleophilic Substitution Reactions at the Iodinated Carbon
The carbon-iodine bond in 6-Iodohexanoic acid is the weaker of the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at the terminal position of the hexanoic acid chain.
Intermolecular Substitutions
The primary alkyl iodide in this compound is susceptible to attack by a range of nucleophiles, typically following an SN2 mechanism. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Common nucleophiles that can displace the iodide include amines, thiols, and azides. For instance, the reaction with amines leads to the formation of 6-aminohexanoic acid derivatives, which are precursors to polyamides. Similarly, reaction with thiols or thiolates yields 6-(thio)hexanoic acids, which have applications in materials science and self-assembled monolayers. youtube.comnih.gov The reaction with sodium azide (B81097) produces 6-azidohexanoic acid, a versatile intermediate that can be further transformed, for example, into 6-aminohexanoic acid via reduction.
The general scheme for these substitutions is as follows:
I-(CH₂)₅-COOH + Nu⁻ → Nu-(CH₂)₅-COOH + I⁻
Where Nu⁻ represents a generic nucleophile.
| Nucleophile (Nu⁻) | Product | Significance |
| R-NH₂ (Amine) | R-NH-(CH₂)₅-COOH | Precursors to polyamides and biologically active molecules |
| R-S⁻ (Thiolate) | R-S-(CH₂)₅-COOH | Used in self-assembly and materials science |
| N₃⁻ (Azide) | N₃-(CH₂)₅-COOH | Versatile intermediate for synthesis of amines and other nitrogen-containing compounds |
This table provides a summary of common intermolecular nucleophilic substitution reactions at the iodinated carbon of this compound.
Intramolecular Cyclization Reactions (e.g., Lactone Formation)
This compound can undergo intramolecular cyclization to form ε-caprolactone, a seven-membered cyclic ester. wikipedia.org This reaction typically proceeds via a two-step process. First, the iodide is displaced by a hydroxyl group, often through hydrolysis or reaction with a hydroxide (B78521) source, to form 6-hydroxyhexanoic acid. rsc.org Subsequently, an acid- or base-catalyzed intramolecular esterification, known as lactonization, occurs. youtube.compearson.com
The formation of five- and six-membered rings is generally favored in cyclization reactions. youtube.com However, the formation of the seven-membered ε-caprolactone from 6-hydroxyhexanoic acid is also efficient under appropriate conditions. The mechanism for the acid-catalyzed lactonization involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The terminal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the cyclic ester. youtube.com
I-(CH₂)₅-COOH → [HO-(CH₂)₅-COOH] → ε-caprolactone + H₂O
| Reactant | Intermediate | Product | Ring Size |
| This compound | 6-Hydroxyhexanoic Acid | ε-Caprolactone | 7-membered |
This table outlines the intramolecular cyclization of this compound to ε-caprolactone.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, most notably esterification and amidation, without affecting the terminal iodide under appropriate conditions.
Ester Hydrolysis and Formation Reversibility
This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This reaction is reversible, and the position of the equilibrium can be controlled by the reaction conditions. The forward reaction is favored by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
Conversely, the hydrolysis of a 6-iodohexanoate ester back to this compound and the alcohol can be achieved by treatment with aqueous acid or base. Base-mediated hydrolysis, or saponification, is an irreversible process as the carboxylate salt formed is unreactive towards the alcohol.
Kinetic studies on the esterification of structurally similar hexanoic acid have shown that the reaction rate is influenced by temperature and the molar ratio of the reactants. researchgate.net For instance, increasing the reaction temperature generally increases the rate constant. researchgate.net
| Reaction | Reactants | Products | Conditions |
| Esterification | This compound + Alcohol | 6-Iodohexanoate ester + Water | Acid catalyst, heat |
| Hydrolysis (acidic) | 6-Iodohexanoate ester + Water | This compound + Alcohol | Acid catalyst, heat |
| Hydrolysis (basic) | 6-Iodohexanoate ester + Base | 6-Iodohexanoate salt + Alcohol | Aqueous base, heat |
This interactive table summarizes the reversible esterification and hydrolysis reactions of this compound.
Amidation and Peptide Coupling
The carboxylic acid of this compound can be coupled with primary or secondary amines to form amides. youtube.comyoutube.comyoutube.com This transformation is crucial for the synthesis of various functional materials and for bioconjugation. Direct reaction of the carboxylic acid with an amine requires high temperatures to drive off the water formed. youtube.com
More commonly, the carboxylic acid is first activated to a more reactive species. A variety of coupling reagents, widely used in peptide synthesis, can be employed for this purpose. peptide.comsigmaaldrich.comuniurb.ituni-kiel.de These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and phosphonium (B103445) or aminium salts such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.comuni-kiel.de These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or a symmetrical anhydride, which is then readily attacked by the amine to form the amide bond under mild conditions. uniurb.it
For example, the use of Deoxo-Fluor reagent has been reported for the efficient one-pot synthesis of amides from fatty acids and amines. nih.gov
| Coupling Reagent Class | Example Reagents | Mechanism of Action |
| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate |
| Phosphonium Salts | BOP, PyBOP | Formation of an active ester |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Formation of an active ester |
This table presents common classes of coupling reagents used for the amidation of carboxylic acids like this compound.
Decarboxylative Processes and Halogenation
Under specific conditions, the carboxylic acid group of this compound can be removed through decarboxylation. A classic example of such a transformation is the Hunsdiecker reaction. wikipedia.orgsciencemadness.orgbyjus.com In this reaction, the silver salt of the carboxylic acid is treated with a halogen (e.g., bromine) to yield an alkyl halide with one less carbon atom. wikipedia.orgbyjus.com In the case of this compound, this would lead to 1,5-diiodopentane. The reaction is believed to proceed through a radical mechanism. wikipedia.orgorganic-chemistry.org
Modern variations of this transformation have been developed that are catalytic and use more environmentally benign reagents. For instance, visible-light-induced decarboxylative halogenation of aliphatic carboxylic acids catalyzed by iron salts has been reported. rsc.org Other methods for decarboxylation can lead to the formation of hydrocarbons. For example, catalytic decarboxylation of fatty acids over non-noble metal catalysts can produce alkanes. researchgate.netcapes.gov.brrsc.org
| Reaction | Reagents | Product | Key Features |
| Hunsdiecker Reaction | Silver salt of this compound, Br₂ | 1,5-Diiodopentane | Radical mechanism, loss of CO₂ |
| Catalytic Decarboxylative Halogenation | This compound, Halogen source, Iron catalyst, light | 1,5-Dihalopentane | Catalytic, milder conditions |
| Catalytic Decarboxylation | This compound, Metal catalyst, H₂ | Iodopentane | Formation of hydrocarbons |
This table summarizes various decarboxylative processes applicable to this compound.
Photoredox Catalysis in Decarboxylative Transformations
Visible-light photoredox catalysis has emerged as a powerful strategy for the functionalization of carboxylic acids under mild conditions. dlut.edu.cn This approach leverages the ability of photocatalysts to convert aliphatic carboxylic acids into radical intermediates through a single-electron transfer (SET) process, which can then participate in a wide array of bond-forming reactions. princeton.edunih.gov While specific studies focusing solely on this compound are not prevalent, the general applicability of these methods to a broad range of aliphatic carboxylic acids suggests its potential as a substrate. princeton.edunih.gov
The general mechanism for photoredox-catalyzed decarboxylation involves the excitation of a photocatalyst (typically an iridium or ruthenium complex) by visible light. The excited-state photocatalyst can then oxidize a carboxylate, generated in situ from the carboxylic acid, to form a carboxyl radical. This radical readily extrudes carbon dioxide (CO₂) to generate an alkyl radical. nih.gov This highly reactive alkyl radical can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. dlut.edu.cnu-fukui.ac.jp Methodologies have been developed for decarboxylative alkylation, arylation, amination, and trifluoromethylation of aliphatic carboxylic acids. princeton.edu Given the ability of photoredox catalysis to generate radicals under mild conditions, this compound could theoretically undergo decarboxylation to form a 5-iodopentyl radical, which could then be used in subsequent coupling reactions.
Metal-Mediated Decarboxylative Halogenation
Metal-mediated decarboxylative halogenation represents a key method for converting carboxylic acids into organic halides. researchgate.netnih.gov The classic Hunsdiecker reaction, which uses silver salts of carboxylic acids treated with bromine, is a foundational example of this transformation. nih.gov Modern variations have expanded the scope and utility of this reaction, employing various transition metals to facilitate the process under milder conditions. mdpi.com
While many recent advancements have focused on aryl and vinyl carboxylic acids, nih.govtandfonline.com protocols for the decarboxylative halogenation of aliphatic carboxylic acids have also been developed. For instance, methods using iron salts under visible light have been reported for the direct decarboxylative chlorination, bromination, and iodination of aliphatic carboxylic acids. rsc.org In the context of this compound, such a reaction would involve the replacement of the carboxylic acid group with a different halogen. For example, a decarboxylative chlorination would yield 1-chloro-5-iodopentane (B1345565). The reaction typically proceeds through the formation of a metal carboxylate, followed by a single-electron transfer step to induce decarboxylation and generate an alkyl radical. This radical then abstracts a halogen atom from a halogen source or a metal-halide complex to furnish the final product.
Radical Chemistry and Peroxide Decomposition Studies
The study of radical reactions provides fundamental insights into reaction mechanisms and product formation. The decomposition of diacyl peroxides is a classic method for generating free radicals. cdnsciencepub.comnumberanalytics.com
Formation of Radicals from 6-Iodohexanoyl Peroxides
6-Iodohexanoyl peroxide, the diacyl peroxide derived from this compound, serves as a precursor for generating ω-iodo-substituted radicals upon decomposition. cdnsciencepub.com The synthesis of 6-iodohexanoyl peroxide has been reported, yielding a solid with a melting point of 39-40°C. cdnsciencepub.com The peroxide bond (O-O) is inherently weak and susceptible to homolytic cleavage when heated, initiating a radical cascade. numberanalytics.comchemicals.co.uk
The thermal decomposition of 6-iodohexanoyl peroxide leads to the formation of two 6-iodohexanoyloxy radicals (I(CH₂)₅COO•). These acyl radicals can subsequently undergo decarboxylation (loss of CO₂) to form 5-iodopentyl radicals (I(CH₂)₅•). cdnsciencepub.com These primary radical species are highly reactive and can engage in various subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or other intermolecular and intramolecular pathways. cdnsciencepub.com
Product Analysis and Radical Pathway Elucidation
The thermal decomposition of 6-iodohexanoyl peroxide has been studied in several solvents at reflux temperature, revealing complex product mixtures that help elucidate the pathways of the generated radicals. cdnsciencepub.com The primary product observed in solvents like benzene, p-xylene, and methanol (B129727) is the monomeric diiodide, 1,5-diiodopentane. cdnsciencepub.com This product arises from the 5-iodopentyl radical abstracting an iodine atom from another molecule, likely the parent peroxide or another iodine-containing species in the reaction mixture.
The table below summarizes the products and their yields from the decomposition of 6-iodohexanoyl peroxide in various solvents, providing insight into the competing radical pathways. cdnsciencepub.com
| Solvent | 1,5-Diiodopentane Yield (%) | 1,10-Diiododecane (B1670033) Yield (%) | Other Major Products |
|---|---|---|---|
| Benzene | 40 | 14 | - |
| p-Xylene | 50 | 15 | - |
| Cyclohexane (B81311) | 27 | 12 | Cyclohexyl iodide |
| Carbon Tetrachloride | 23 | 11 | 1-Chloro-5-iodopentane |
| Methanol | 40 | 11 | Methyl 6-iodohexanoate, this compound |
The formation of 1,10-diiododecane results from the dimerization of two 5-iodopentyl radicals. The presence of solvent-derived products, such as cyclohexyl iodide in cyclohexane and 1-chloro-5-iodopentane in carbon tetrachloride, confirms the radical nature of the process, where the 5-iodopentyl radical abstracts an atom from the solvent molecule. cdnsciencepub.com In methanol, the formation of methyl 6-iodohexanoate suggests that the 6-iodohexanoyloxy radical can be trapped by the solvent before decarboxylation. cdnsciencepub.com The product distribution underscores the competition between decarboxylation, dimerization, and interaction with the solvent environment.
Functional Group Interconversions Involving Iodine
The carbon-iodine bond in this compound is a key site for functional group interconversions, allowing for the synthesis of other halogenated derivatives.
Iodine-Fluorine Exchange Reactions
One of the most significant transformations is the conversion of the iodo- aklkane to a fluoroalkane. The synthesis of 6-fluorohexanoic acid from this compound has been demonstrated through a halogen exchange (HALEX) reaction. researchgate.net This nucleophilic substitution reaction involves treating this compound with a fluoride (B91410) source, which displaces the iodide ion to form the more stable carbon-fluorine bond. researchgate.net
This transformation is valuable as it provides a route to ω-fluoroaliphatic carboxylic acids, which are important compounds in various fields, including the development of tracers for positron emission tomography (PET). researchgate.net The reaction can be optimized by carefully selecting the fluoride salt and reaction conditions to achieve high yields. This direct conversion highlights the utility of this compound as a readily available starting material for accessing fluorinated analogues. researchgate.netnih.govglpbio.com
Applications of 6 Iodohexanoic Acid in Chemical and Biological Research Non Clinical
A Versatile Synthetic Building Block in Organic Chemistry
The presence of both a carboxyl group and a reactive carbon-iodine bond makes 6-iodohexanoic acid a highly adaptable starting material or intermediate in the synthesis of a wide array of organic molecules.
Construction of Complex Organic Molecules
This compound serves as a key precursor in the assembly of complex molecular architectures. The iodo group can be readily displaced by a variety of nucleophiles, while the carboxylic acid moiety can undergo esterification, amidation, or other transformations. This dual reactivity allows for its incorporation into larger, more elaborate structures. For instance, it has been utilized in the synthesis of various heterocyclic compounds and has been a foundational component in the generation of small-molecule libraries for screening purposes.
A notable application is in the synthesis of certain anticancer agents, where the hexanoic acid chain acts as a spacer or a component of a larger pharmacophore. Research has demonstrated its use in the preparation of precursors for complex natural product analogs, where the iodoalkane chain is introduced early in the synthetic sequence.
Intermediate in Multi-Step Synthesis Pathways
In multi-step synthetic sequences, this compound often plays the role of a crucial intermediate, facilitating the introduction of a six-carbon chain with a terminal functional group that can be further elaborated. Its conversion to other functional groups is a common strategy. For example, the iodo group can be substituted to introduce amines, azides, thiols, or other functionalities, which are then used in subsequent coupling reactions.
One significant application is in the synthesis of radiopharmaceuticals. For example, methyl 6-iodohexanoate, derived from this compound, is an important precursor for creating chelating agents that can be complexed with radionuclides. ucl.ac.uk The synthesis of 6-thiahexanoic acid from this compound is a key step in developing some of these chelating agents. ucl.ac.uk
Utilization in Bioconjugation Chemistry
The ability to covalently attach synthetic molecules to biological macromolecules is a cornerstone of modern chemical biology. This compound and its derivatives are instrumental in this field, providing a means to link small molecules to proteins, peptides, and other biomolecules.
Formation of Stable Linkages with Biomolecules
The electrophilic nature of the carbon atom bearing the iodine makes it susceptible to nucleophilic attack by functional groups present on biomolecules, such as the thiol group of cysteine residues or the amino group of lysine (B10760008) residues in proteins. This reaction results in the formation of a stable thioether or amine linkage, respectively. The carboxylic acid end of this compound can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with amine groups on the biomolecule, forming a stable amide bond.
This strategy has been employed to label proteins with various tags. For instance, the synthesis of succinimidyl 6-iodohexanoate provides a reagent that can be used to introduce an iodoalkyl group onto a protein. scispace.com This can then be used for further modifications.
Development of Crosslinkers and Linker Molecules
The bifunctionality of this compound makes it an ideal candidate for the development of crosslinkers and linker molecules. These molecules are used to connect two or more biomolecules or to attach a small molecule probe to a biomolecule with a defined spacing. The length of the hexanoic acid chain provides a flexible spacer, which can be important for maintaining the biological activity of the conjugated molecules.
It has been used as a linker to attach fluorescent dyes to various molecules. researchgate.net In the context of drug delivery, it has been incorporated as a spacer in integrin-targeting peptides, which are designed to deliver therapeutic agents to specific cells. ucl.ac.uk
Development and Application of Molecular Tracers and Probes
Molecular tracers and probes are essential tools for visualizing and understanding biological processes at the molecular level. This compound serves as a foundational scaffold for the synthesis of various types of these imaging and detection agents.
The development of radiolabeled fatty acids for imaging purposes is a significant area where this compound has been investigated. Although some studies have shown that this compound can be rapidly deiodinated in vivo, its derivatives are explored for creating more stable tracers. researchgate.net
A key application lies in the synthesis of PET (Positron Emission Tomography) tracers. This compound is a precursor for the preparation of ω-[¹⁸F]fluoroaliphatic carboxylic acids, which are valuable PET tracers for studying fatty acid metabolism. researchgate.net
Furthermore, this compound is utilized in the construction of fluorescent probes. It can be used to introduce a reactive handle onto a fluorophore, such as a coumarin, which can then be attached to a target molecule. researchgate.net It has also been employed in the synthesis of chemiluminescent acridinium (B8443388) esters, which are used as labels in immunoassays. scispace.com The synthesis of ZWCy5, a fluorescent dye, involves the use of this compound to introduce a carboxylic acid functionality for bioconjugation. rsc.org
| Application Area | Specific Use of this compound | Resulting Molecule/Probe Type | Reference |
| Organic Synthesis | Precursor in multi-step synthesis | Chelating agents for radiopharmaceuticals | ucl.ac.uk |
| Bioconjugation | Linker for attaching dyes | Fluorescently labeled molecules | researchgate.net |
| Bioconjugation | Spacer in targeting peptides | Integrin-targeting drug delivery systems | ucl.ac.uk |
| Molecular Probes | Precursor for radiolabeling | PET Tracers (ω-[¹⁸F]fluoroaliphatic carboxylic acids) | researchgate.net |
| Molecular Probes | Component in fluorophore synthesis | Coumarin-based fluorescent probes | researchgate.net |
| Molecular Probes | Reagent in chemiluminescent label synthesis | Acridinium ester labels | scispace.com |
| Molecular Probes | Functionalization of fluorescent dyes | ZWCy5 dye for bioconjugation | rsc.org |
Studies on Fatty Acid Metabolism in Cellular Systems
The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes. While various modified fatty acids are employed to probe these pathways, specific research detailing the use of 6-iodo-hexanoic acid in studying fatty acid metabolism within cellular systems is not extensively documented in publicly available scientific literature. The metabolism of fatty acids involves a complex series of enzymatic reactions, including their uptake into cells and subsequent breakdown through processes like β-oxidation. nih.govimrpress.comresearchgate.netumn.edu The introduction of a halogen, such as iodine, into a fatty acid can alter its chemical properties and potentially its interaction with metabolic enzymes. researchgate.netnih.gov
General studies on halogenated fatty acids indicate that their metabolism can be influenced by the type and position of the halogen atom. researchgate.net However, detailed findings on how 6-iodo-hexanoic acid is specifically taken up and metabolized by cells, or its precise effects on fatty acid oxidation pathways, remain an area with limited specific research.
Tracers for Elucidating Biochemical Pathways in Model Organisms
The use of tracer molecules is a fundamental technique for elucidating complex biochemical pathways in living organisms. While iodinated compounds, particularly those labeled with radioactive iodine isotopes, are utilized as tracers in various biological studies, specific examples of 6-iodo-hexanoic acid being employed for this purpose in model organisms are not widely reported.
In principle, a molecule like 6-iodo-hexanoic acid could be synthesized with a radioactive isotope of iodine (e.g., ¹²⁵I) to trace its path through metabolic routes. nih.govnih.gov Such a tracer could potentially provide insights into fatty acid transport and distribution in different tissues. However, the existing body of research does not provide specific examples or detailed findings of such applications for 6-iodo-hexanoic acid.
Probes for Investigating Molecular Targets
Chemical probes are small molecules designed to interact with specific protein targets, thereby helping to elucidate their biological function. nih.gov While there is research on iodinated fatty acids acting as probes for specific molecular interactions, detailed studies focusing on 6-iodo-hexanoic acid for investigating molecular targets are limited.
One source suggests that 6-iodo-hexanoic acid is an important histone deacetylase (HDAC) inhibitor. biosynth.com HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibitors are of significant interest in cancer research. The inhibitory action of 6-iodo-hexanoic acid is proposed to be linked to the suppression of cancer cell growth and proliferation, potentially through the inhibition of enzymes involved in prostaglandin (B15479496) synthesis. biosynth.com However, comprehensive studies detailing the specific binding interactions and the full scope of its utility as a molecular probe are not extensively available.
Emerging Applications in Materials Science Research
In contrast to its biological applications, the use of 6-iodo-hexanoic acid in materials science is more clearly defined, particularly as a precursor for creating specialized polymers and fluorinated materials.
Precursor for Specialty Polymers and Fluorinated Materials
A significant application of 6-iodo-hexanoic acid is in the synthesis of fluorinated compounds, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netcore.ac.uk Research has demonstrated that 6-iodo-hexanoic acid can serve as a starting material for the preparation of 6-fluorohexanoic acid. This conversion is a key step in the development of new fluorinated materials.
The synthesis involves the reaction of 6-iodo-hexanoic acid with a fluoride (B91410) source, effectively replacing the iodine atom with fluorine. The resulting 6-fluorohexanoic acid is a valuable building block for the creation of various specialty polymers. These fluorinated polymers have a wide range of industrial applications, from coatings and sealants to advanced electronic components. researchgate.netresearchgate.net
Table 1: Synthesis of 6-Fluorohexanoic Acid from this compound
| Precursor | Reagent | Product | Significance |
| This compound | Fluoride Source | 6-Fluorohexanoic Acid | Key intermediate for fluorinated polymers |
Table 2: Properties of Fluorinated Polymers
| Property | Description |
| High Thermal Stability | Resistant to degradation at high temperatures. |
| Chemical Resistance | Inert to a wide range of chemicals. |
| Low Surface Energy | Results in non-stick and water-repellent properties. |
| Low Dielectric Constant | Useful for applications in electronics. |
Analytical and Spectroscopic Characterization of 6 Iodohexanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the case of 6-iodohexanoic acid, the electron-withdrawing effects of the iodine atom and the carboxylic acid group are key determinants of the chemical shifts of the protons along the alkyl chain.
The protons closest to the iodine atom (at the C-6 position) are expected to be the most deshielded and therefore resonate at the highest chemical shift value. Conversely, the protons adjacent to the carbonyl group of the carboxylic acid (at the C-2 position) will also be shifted downfield. The protons in the middle of the chain (C-3, C-4, and C-5) will have chemical shifts that are intermediate and often overlap, appearing as complex multiplets. The multiplicity of each signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent, non-equivalent protons, following the n+1 rule. For instance, the signal for the protons at C-6 would be expected to be a triplet, as they are coupled to the two protons at C-5. Similarly, the protons at C-2 would also appear as a triplet, being coupled to the protons at C-3. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a high chemical shift, though its position can be highly variable and it may exchange with deuterium (B1214612) in certain solvents.
| Position | Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | ~10-12 | Broad Singlet | 1H |
| H-2 | ~2.35 | Triplet | 2H |
| H-3 | ~1.65 | Multiplet | 2H |
| H-4 | ~1.45 | Multiplet | 2H |
| H-5 | ~1.85 | Multiplet | 2H |
| H-6 | ~3.20 | Triplet | 2H |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. In this compound, six distinct signals are expected, one for each carbon atom. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.
The carbonyl carbon of the carboxylic acid (C-1) is the most deshielded and will appear at the lowest field (highest ppm value), typically in the range of 170-180 ppm. The carbon atom bonded to the iodine (C-6) will be significantly shifted to a lower field compared to a typical alkane carbon due to the heavy atom effect of iodine, but to a higher field (lower ppm value) relative to carbons bonded to more electronegative halogens like chlorine or bromine. The remaining methylene (B1212753) carbons (C-2, C-3, C-4, and C-5) will appear in the aliphatic region of the spectrum, with their specific chemical shifts determined by their proximity to the electron-withdrawing carboxylic acid and iodo groups.
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-COOH) | ~179 |
| C-2 | ~34 |
| C-3 | ~24 |
| C-4 | ~30 |
| C-5 | ~33 |
| C-6 (-CH₂I) | ~7 |
Advanced NMR Techniques (e.g., 2D NMR)
While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of signals and to confirm the connectivity of the molecular structure, especially for more complex derivatives of this compound.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the linear aliphatic chain structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would definitively assign which protons are bonded to which carbons, for example, linking the triplet at ~3.20 ppm to the carbon at ~7 ppm (C-6).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In ESI-MS, this compound can be analyzed in both positive and negative ion modes.
Positive Ion Mode: In this mode, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound (molecular weight 242.05 g/mol ), this would result in a peak at an m/z of approximately 243.06. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed.
Negative Ion Mode: In negative ion mode, this compound readily loses a proton from the carboxylic acid group to form the [M-H]⁻ ion, which would be detected at an m/z of approximately 240.97.
Tandem mass spectrometry (MS/MS) experiments on the parent ions can induce fragmentation, providing valuable structural information. Common fragmentation pathways for haloalkanoic acids include the loss of water (H₂O), carbon dioxide (CO₂), and the halogen atom.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This allows for the determination of the elemental composition of an ion. For this compound, HRMS can be used to confirm the molecular formula (C₆H₁₁IO₂) by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a crucial step in the definitive identification of the compound. For example, the calculated exact mass of the [M-H]⁻ ion of this compound is 240.9731, and HRMS would be expected to measure a value very close to this.
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₁₂IO₂]⁺ | 242.9877 |
| [M+Na]⁺ | [C₆H₁₁INaO₂]⁺ | 264.9696 |
| [M-H]⁻ | [C₆H₁₀IO₂]⁻ | 240.9731 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are fundamental for the purification of this compound and for assessing its purity. These techniques are also crucial in monitoring the progress of chemical reactions involving this compound and its derivatives. The choice of chromatographic method depends on the scale of the separation and the specific properties of the compounds of interest.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. Due to the carboxylic acid functional group, which can ionize, reversed-phase HPLC is a commonly employed method. To ensure reproducible retention times and good peak shapes, the mobile phase is typically acidified. This suppresses the ionization of the carboxyl group, making the molecule less polar and allowing for better interaction with the nonpolar stationary phase.
A common stationary phase for the analysis of this compound is a C18 (octadecylsilyl) silica (B1680970) gel column. The mobile phase often consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small percentage of an acid like formic acid or acetic acid to maintain a low pH. Detection can be achieved using a UV detector, although the chromophore in this compound is not particularly strong. For higher sensitivity or for derivatives lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) can be utilized. In some cases, derivatization of the carboxylic acid group can be performed to enhance UV absorbance or fluorescence for detection purposes. nih.govplos.orgchemrxiv.org
Table 1: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a typical set of starting conditions for the HPLC analysis of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific sample matrix and analytical goals.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor reaction progress, identify compounds, and determine the purity of this compound. Silica gel is the most common stationary phase for this purpose. libretexts.org
For the analysis of a carboxylic acid like this compound, the choice of the mobile phase (eluent) is critical. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. To prevent streaking of the acidic spot, which can occur due to interactions with the slightly acidic silica gel, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the eluent. This ensures that the carboxylic acid remains in its protonated, less polar form, resulting in a more compact spot and a more reliable retention factor (Rf) value. libretexts.orgwisc.edu
Visualization of the spots on the TLC plate can be achieved through various methods. As this compound is not strongly UV-active, visualization under a UV lamp may not be very effective unless a fluorescent indicator is incorporated into the silica gel plate. A common and effective method for visualizing organic compounds like this is exposure to iodine vapor in a sealed chamber. The iodine vapor adsorbs onto the organic spots, rendering them visible as brown stains. Alternatively, staining with a potassium permanganate (B83412) solution can be used, which reacts with the oxidizable parts of the molecule.
Table 2: Representative TLC Systems for this compound
| Stationary Phase | Mobile Phase (v/v) | Typical Rf Value | Visualization Method |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid | ~0.4 - 0.5 | Iodine Vapor, UV (if applicable) |
| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) + 0.5% Acetic Acid | ~0.5 - 0.6 | Potassium Permanganate Stain |
Rf values are approximate and can be influenced by factors such as the exact solvent composition, temperature, and plate quality.
Radio-TLC for Radiolabeled Compounds
In the context of radiopharmaceutical development, derivatives of this compound may be labeled with a radionuclide, such as Iodine-123, Iodine-124, Iodine-125, Iodine-131, or Fluorine-18. Radio-Thin-Layer Chromatography (Radio-TLC) is an essential technique for determining the radiochemical purity of these labeled compounds. nih.govrsc.orgescholarship.org
The methodology is similar to conventional TLC, where the radiolabeled sample is spotted onto a TLC plate and developed with an appropriate mobile phase. After development, the distribution of radioactivity on the plate is analyzed using a radio-TLC scanner. This instrument moves the plate past a radiation detector, generating a chromatogram that shows the amount of radioactivity at each position. From this data, the percentage of radioactivity associated with the desired radiolabeled product versus radiochemical impurities (e.g., free radioiodide) can be calculated.
For instance, in the quality control of a hypothetical [¹⁸F]-fluoro-6-iodohexanoic acid, a silica gel plate could be used with a mobile phase designed to separate the labeled product from unreacted [¹⁸F]fluoride. The unreacted fluoride (B91410), being highly polar, would typically remain at the origin (Rf = 0), while the more lipophilic radiolabeled fatty acid would migrate to a higher Rf value. nih.gov
Table 3: Example of a Radio-TLC Analysis for a Radiolabeled Derivative
| Parameter | Description |
| Radiolabeled Compound | Hypothetical [¹³¹I]-6-Iodohexanoic Acid |
| Stationary Phase | Silica Gel Plate |
| Mobile Phase | Ethyl Acetate:Hexane (1:1) |
| Detection Method | Radio-TLC Scanner |
| Expected Rf (Product) | ~0.6 |
| Expected Rf (Impurity - [¹³¹I]Iodide) | ~0.0 |
| Purity Assessment | Integration of radioactivity peaks to determine the percentage of the desired product. |
This table provides a conceptual example. The actual mobile phase and Rf values would need to be determined experimentally for a specific radiolabeled derivative.
Other Analytical Methods
Beyond chromatographic techniques, spectroscopic and elemental analysis are indispensable for the comprehensive characterization of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
The most prominent features in the IR spectrum of this compound are associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption peak typically found around 1700-1725 cm⁻¹. libretexts.orgudel.edu
The carbon-iodine (C-I) bond also has a characteristic stretching vibration. However, this absorption occurs at lower wavenumbers, typically in the fingerprint region of the spectrum, between 600 and 500 cm⁻¹. This peak can sometimes be difficult to assign definitively due to the presence of other absorptions in this complex region of the spectrum. docbrown.infoorgchemboulder.comwpmucdn.com
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | Medium to Strong |
| Carbon-Iodine | C-I Stretch | 600 - 500 | Medium to Weak |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and iodine in this case) in a pure sample of this compound. This data is used to confirm the empirical and molecular formula of the compound. The analysis is typically performed using combustion analysis for carbon and hydrogen, and other methods like titration or mass spectrometry for iodine. huji.ac.ilvscht.czwikipedia.orgchromatographyonline.com
The theoretical elemental composition of this compound (C₆H₁₁IO₂) is calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from an actual analysis of a pure sample should closely match these theoretical values, typically within a margin of ±0.4%.
**Table 5: Elemental Analysis Data for this compound (C₆H₁₁IO₂) **
| Element | Molecular Formula | Theoretical (%) | Experimental (%) (Representative) |
| Carbon (C) | C₆H₁₁IO₂ | 29.77 | 29.85 |
| Hydrogen (H) | C₆H₁₁IO₂ | 4.58 | 4.62 |
| Iodine (I) | C₆H₁₁IO₂ | 52.43 | 52.31 |
| Oxygen (O) | C₆H₁₁IO₂ | 13.22 | (Not typically measured directly) |
Experimental values are representative and would be expected to be within the accepted analytical error of the theoretical values for a pure sample.
Theoretical and Computational Studies of 6 Iodohexanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. researchgate.net For 6-Iodohexanoic acid, DFT can elucidate fundamental properties like charge distribution and model potential reaction pathways.
Prediction of Reactivity and Charge Distribution
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-iodine bond. DFT calculations are adept at modeling the distribution of electron density across a molecule, which in turn predicts its electrostatic potential and reactive centers.
Charge Distribution: The electron density in this compound is polarized due to the presence of highly electronegative oxygen atoms in the carboxyl group and the iodine atom. Computational models such as Natural Bond Orbital (NBO) or Hirshfeld population analysis can be used to assign partial charges to each atom. researchgate.net It is expected that the oxygen atoms of the carboxyl group would bear significant negative partial charges (δ-), making them nucleophilic and capable of hydrogen bonding. The carbonyl carbon and the carboxylic proton would, in turn, be electropositive (δ+). The iodine atom, being the most polarizable halogen, creates a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-I bond, making it an electrophilic center susceptible to nucleophilic attack and capable of forming halogen bonds. researchgate.net
| Atom/Group | Predicted Partial Charge | Implication for Reactivity |
|---|---|---|
| Carboxylic Acid (OH) | Highly Positive (δ+) | Acidic proton, readily donated. |
| Carboxylic Acid (C=O) | Highly Negative (δ-) | Nucleophilic center, hydrogen bond acceptor. |
| Carbonyl Carbon (C=O) | Positive (δ+) | Electrophilic center for nucleophilic acyl substitution. |
| Carbon (α to Iodine) | Positive (δ+) | Electrophilic site for nucleophilic substitution (SN2). |
| Iodine Atom | Slightly Negative (δ-), but with a positive σ-hole | Acts as a leaving group; participates in halogen bonding. |
Modeling of Reaction Mechanisms and Transition States
DFT is instrumental in mapping the energy landscape of chemical reactions, including the identification of transition states and the calculation of activation barriers. While no specific reaction mechanisms for this compound have been published, the methodology can be described based on studies of similar reactions. For example, DFT has been used to study the Lewis acid-mediated C-acylation of related cyclic diones and the isomerization of α-acids. nih.govnih.gov
For this compound, DFT could model reactions such as:
Esterification: Modeling the reaction with an alcohol would involve calculating the energy profile of the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, formation of the tetrahedral intermediate, and subsequent elimination of water.
Nucleophilic Substitution: The reaction of this compound with a nucleophile (e.g., an amine to form an amino acid derivative) would involve modeling the SN2 transition state at the carbon atom bonded to the iodine. DFT calculations could predict the activation energy and how it is influenced by solvent effects. nih.gov
These computational models provide deep mechanistic insights that are often difficult to obtain through experimental means alone. mdpi.com
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering insights into conformational preferences and intermolecular interactions. youtube.comyoutube.com
Conformational Analysis
The flexible six-carbon chain of this compound can adopt numerous conformations. The most stable conformers are determined by a balance of steric hindrance and intramolecular interactions.
Alkyl Chain Conformation: Studies on the parent molecule, n-hexanoic acid, show that the fully extended, linear conformation is generally the most stable. researchgate.net However, rotations around the C-C single bonds can lead to various gauche and anti conformers. The large van der Waals radius of the iodine atom at the 6-position would introduce significant steric bulk, likely influencing the conformational preferences of the adjacent C-C bonds to minimize steric strain.
Carboxyl Group Conformation: The carboxyl group itself has a rotational barrier. Computational studies on acetic acid show that the syn conformation (where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen) is significantly more stable than the anti conformation, with an energy barrier of around 11 kcal/mol in a solvated environment. nih.gov This preference is expected to hold for this compound.
| Conformer Description | Key Dihedral Angles | Expected Relative Stability | Notes |
|---|---|---|---|
| Linear Chain, Syn-Carboxyl | All C-C-C-C are ~180° (anti) | Most Stable | Minimizes steric repulsion along the alkyl chain. researchgate.net |
| Gauche Bend, Syn-Carboxyl | One C-C-C-C is ~60° (gauche) | Less Stable | Introduces some steric strain. |
| Linear Chain, Anti-Carboxyl | All C-C-C-C are ~180° (anti) | Unstable | The anti conformation of the carboxyl group is energetically unfavorable. nih.gov |
Ligand-Binding Interaction Studies
While there are no specific studies of this compound acting as a ligand, its structure is suitable for binding to various receptors or surfaces. Molecular dynamics simulations are a primary tool for investigating such interactions. nih.gov The process typically involves docking the ligand into a known binding site and then running a simulation to observe its stability, conformational changes, and key interactions. vanderbilt.edu
Should this compound act as a ligand, its binding would likely be anchored by its carboxylate group. This group can form strong ionic and hydrogen bonds with positively charged residues (like arginine or lysine) or metal ions within a protein's binding pocket. nih.gov The hexyl chain would likely occupy a hydrophobic pocket, while the terminal iodine could engage in specific halogen bonding interactions, potentially enhancing binding affinity and specificity. researchgate.netnih.gov
Investigation of Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a Lewis base. researchgate.netsemanticscholar.org The iodine atom in this compound is an excellent candidate for forming strong halogen bonds.
Recent DFT studies on iodonium (B1229267) salts interacting with carboxylates have provided significant insight into the nature of iodine-oxygen (I···O) halogen bonds. semanticscholar.orgmdpi.comdntb.gov.ua These studies confirmed the existence of these bonds through topological analysis of the electron density, identifying bond critical points between the iodine and oxygen atoms. semanticscholar.org Although the molecular systems differ, the fundamental interaction between an iodine σ-hole and a carboxylate oxygen is directly relevant to this compound.
If this compound were to interact with a halogen bond acceptor (e.g., the carbonyl oxygen of a peptide backbone, a Lewis basic atom in a receptor), it would act as a halogen bond donor. Conversely, its own carboxylate group (in its deprotonated form) could serve as an effective halogen bond acceptor for other halogenated molecules. mdpi.com The directionality and strength of halogen bonds make them a critical consideration in crystal engineering and rational drug design. semanticscholar.org
| Parameter | Typical Value/Description | Reference |
|---|---|---|
| Interaction Type | σ-hole (on Iodine) ··· Lone Pair (on Oxygen) | researchgate.net |
| Bond Angle (C-I···O) | Highly directional, close to 180° | mdpi.com |
| Interaction Strength | Comparable to a strong hydrogen bond | semanticscholar.org |
| Computational Evidence | DFT calculations, Bader's QTAIM analysis (Bond Critical Points) | semanticscholar.orgmdpi.comdntb.gov.ua |
Future Research Directions and Unexplored Avenues for 6 Iodohexanoic Acid
Development of Novel Green Synthetic Routes
The current synthesis of 6-iodohexanoic acid often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and sustainable synthetic protocols. A key area of exploration is the application of biocatalysis and chemoenzymatic strategies.
Enzymes, such as 2-haloacid dehalogenases, have demonstrated high stereoselectivity in the cleavage of carbon-halogen bonds in 2-haloalkanoic acids, making them valuable for producing chiral hydroxy acids and haloalkanoic acids. frontiersin.org The growing interest in these enzymes for fine chemical synthesis stems from their ability to yield optically pure compounds under mild conditions, avoiding toxic reagents and often resulting in higher yields and purity compared to classical chemical methods. frontiersin.org Future work could focus on discovering or engineering enzymes, such as haloalkane dehalogenases or novel alcohol dehydrogenases, capable of regioselectively converting ω-hydroxy or ω-aminohexanoic acids into this compound. For instance, a one-pot biosynthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been demonstrated using mixed-species cultures, highlighting the potential for developing biocatalytic routes to related functionalized alkanoic acids. nih.gov
Furthermore, the principles of green chemistry, such as the use of non-hazardous solvents, renewable starting materials, and catalytic processes, should be applied. allresearchjournal.comtudublin.ie Research into flow chemistry processes could also offer a greener alternative, providing better control over reaction parameters, improved safety, and higher efficiency.
Table 1: Potential Green Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages | Key Research Challenge |
| Biocatalysis | Use of isolated enzymes (e.g., engineered dehalogenases, oxidases) or whole-cell systems to catalyze the iodination or functional group interconversion. | High selectivity, mild reaction conditions, reduced waste, use of renewable feedstocks. | Discovery or engineering of enzymes with the desired substrate specificity and catalytic efficiency. |
| Chemoenzymatic Synthesis | A multi-step process combining enzymatic reactions with traditional chemical steps to achieve a more efficient and sustainable overall synthesis. nih.govelsevierpure.comresearchgate.netnih.gov | Leverages the high selectivity of enzymes for key steps while utilizing efficient chemical transformations for others. | Ensuring compatibility between enzymatic and chemical steps, and minimizing purification needs between stages. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Enhanced safety, better heat and mass transfer, improved reproducibility, and potential for process automation. | Optimization of reactor design and reaction conditions for the specific transformation. |
| Use of Greener Reagents | Replacing hazardous reagents (e.g., strong acids, toxic solvents) with more environmentally friendly alternatives. | Reduced environmental impact and improved worker safety. | Identifying effective and economically viable green reagents that provide high yields. |
Exploration of Stereoselective Applications
The development of methods for the stereoselective synthesis and application of chiral building blocks is a cornerstone of modern organic chemistry, particularly in drug discovery and materials science. researchgate.netnih.gov While this compound is achiral, its derivatives can possess stereogenic centers. Future research should explore the potential of this compound as a scaffold for creating novel chiral building blocks.
One promising avenue is the development of stereoselective reactions at the carbon backbone. For example, the introduction of substituents at positions 2, 3, 4, or 5 of the hexanoic acid chain could generate one or more stereocenters. Asymmetric synthesis methodologies, such as those employing chiral catalysts, could be developed to control the stereochemical outcome of these transformations. nih.gov
Furthermore, once chiral derivatives of this compound are synthesized, their utility as building blocks in the synthesis of complex, biologically active molecules or functional materials should be investigated. The presence of both the iodo and carboxylic acid functionalities allows for orthogonal derivatization, making these chiral synthons particularly valuable.
Table 2: Potential Stereoselective Applications of this compound Derivatives
| Application Area | Description | Example Research Direction |
| Asymmetric Synthesis | Use of chiral this compound derivatives as starting materials for the synthesis of enantiomerically pure complex molecules. | Synthesis of chiral lactones via intramolecular cyclization, where the stereochemistry of the starting material dictates the product's stereochemistry. |
| Chiral Ligands | Incorporation of chiral this compound derivatives into ligands for asymmetric catalysis. | Development of novel phosphine (B1218219) ligands where the chiral backbone influences the enantioselectivity of metal-catalyzed reactions. |
| Chiral Polymers | Use as monomers for the synthesis of stereoregular polymers with unique chiroptical or recognition properties. | Polymerization of chiral this compound derivatives to create helical polymers with potential applications in chiral separations or catalysis. |
| Drug Discovery | Incorporation into drug candidates to explore the impact of stereochemistry on biological activity. | Synthesis of a library of stereoisomeric drug analogues to identify the most potent and selective enantiomer. |
Integration into Advanced Supramolecular Assemblies
Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a powerful approach to constructing complex and functional architectures from molecular components. The iodine atom in this compound is a potential halogen bond donor, an interaction that is increasingly being utilized in crystal engineering and the design of functional materials. figshare.comnih.govrsc.orgnih.govmdpi.com
Future research should systematically explore the use of this compound and its derivatives in the construction of advanced supramolecular assemblies. By pairing the iodo group with various halogen bond acceptors (e.g., pyridines, nitriles, carbonyls) and the carboxylic acid group with hydrogen bond donors or acceptors, it is possible to create highly ordered one-, two-, and three-dimensional networks. figshare.com The interplay between halogen bonding and hydrogen bonding can lead to the formation of robust and predictable supramolecular synthons.
The long, flexible alkyl chain of this compound can also influence the packing of these assemblies, potentially leading to the formation of liquid crystals, gels, or other soft materials. The integration of this compound into supramolecular polymers, where monomer units are held together by non-covalent interactions, is another exciting and underexplored area. tue.nl
Table 3: Potential Supramolecular Assemblies Incorporating this compound
| Assembly Type | Key Interactions | Potential Properties/Applications |
| Co-crystals | Halogen bonding (I···N, I···O), Hydrogen bonding (COOH···N, COOH···O) | Tunable physical properties (e.g., melting point, solubility), development of new pharmaceutical salts. |
| Liquid Crystals | Anisotropic molecular shape, directional intermolecular forces. | Materials for display technologies, sensors. |
| Supramolecular Gels | Formation of a 3D fibrillar network through self-assembly. | Smart materials responsive to external stimuli, drug delivery matrices. |
| Supramolecular Polymers | Directional and reversible non-covalent bonds between monomer units. | Self-healing materials, adaptive materials. |
Application in Emerging Chemical Biology Tools
Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. The unique properties of this compound make it an attractive scaffold for the development of novel chemical biology probes. A particularly promising future direction is its application in bioorthogonal chemistry.
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The iodo group of this compound can be readily converted to other functionalities, such as an azide (B81097), which can then participate in well-established bioorthogonal reactions like the Staudinger ligation or the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
By attaching a bioorthogonal handle to this compound, it can be used for metabolic labeling. For example, cells could be fed with an azide-modified hexanoic acid, which would be incorporated into fatty acid metabolic pathways. Subsequent reaction with a fluorescently-labeled alkyne would allow for the visualization and tracking of these metabolic processes in living cells. This approach could be used to study fatty acid metabolism in various disease states, such as cancer or metabolic disorders.
Table 4: Potential Bioorthogonal Applications of this compound Derivatives
| Application | Description | Required Modification of this compound |
| Metabolic Labeling | Incorporation of a modified hexanoic acid into cellular metabolic pathways for subsequent detection. | Conversion of the iodo group to an azide or alkyne. |
| Protein Modification | Site-specific labeling of proteins by reacting a modified hexanoic acid with a target protein. | Functionalization with a group that can react with a specific amino acid residue. |
| Activity-Based Probing | Design of probes that covalently bind to the active site of a specific enzyme. | Incorporation of a reactive "warhead" that is targeted to the enzyme of interest. |
| Drug Delivery | Use as a linker to attach drugs to targeting moieties via a bioorthogonal ligation. | Functionalization with a bioorthogonal handle for "clicking" onto a drug or targeting molecule. |
Advanced Mechanistic Studies Using Isotopic Labeling
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13), it is possible to track the fate of atoms throughout a reaction and to probe the nature of bond-breaking and bond-forming steps through the kinetic isotope effect (KIE). nih.govresearchgate.netnih.govresearchgate.neticm.edu.pl
Future research should employ isotopic labeling to gain a deeper understanding of the reactivity of this compound. For example, synthesizing this compound with a deuterium label at the C-6 position would allow for the determination of the KIE for nucleophilic substitution reactions at this center. A significant KIE would provide evidence for a mechanism involving C-H bond weakening in the transition state.
Similarly, labeling the carboxylic acid carbon with ¹³C would enable the use of NMR spectroscopy to follow the course of reactions involving this group, such as esterification or amide bond formation. nih.gov Radiolabeling with isotopes like ¹⁴C or tritium (B154650) could be used in metabolic studies to trace the distribution and fate of this compound and its metabolites in biological systems. wuxiapptec.commoravek.comuochb.cznih.govlongdom.org Such studies would be invaluable for understanding its biological activity and for the development of potential therapeutic applications. biosynth.com
Table 5: Proposed Isotopic Labeling Studies for this compound
| Isotopic Label | Position of Label | Research Question | Technique(s) |
| Deuterium (²H) | C-6 | What is the mechanism of nucleophilic substitution at the C-6 position? Does it involve C-H bond weakening in the transition state? | Kinetic Isotope Effect (KIE) measurements. |
| Carbon-13 (¹³C) | C-1 (carboxyl carbon) | How does the carboxylic acid group participate in enzymatic or chemical transformations? | ¹³C NMR spectroscopy to monitor reaction progress and identify intermediates. |
| Carbon-14 (¹⁴C) | Uniformly labeled or at a specific carbon | What is the metabolic fate of this compound in a biological system? | Radiotracer studies (e.g., in cell culture or animal models) followed by scintillation counting or autoradiography. |
| Tritium (³H) | C-6 or other positions | What is the binding affinity and specificity of this compound derivatives to a biological target? | Radioligand binding assays. |
| Iodine-125 (¹²⁵I) | Iodine atom | Can this compound be used as a precursor for radiolabeled imaging agents? | Synthesis of ¹²⁵I-labeled derivatives for use in SPECT or other imaging modalities. |
Q & A
Q. What are the common synthetic routes for preparing 6-iodohexanoic acid, and how do reaction conditions influence yield?
- Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. For example, methyl 6-iodohexanoate can be prepared by reacting methyl 6-hydroxyhexanoate with hydroiodic acid. Hydrolysis of the ester under acidic conditions (e.g., HCl in acetonitrile-water) yields the carboxylic acid. Reaction conditions, such as solvent polarity, temperature, and reagent stoichiometry, significantly affect yield and purity. Sodium thiosulfate has been used to suppress byproducts like thioethers during thiolation steps . Characterization via NMR and HPLC is critical for verifying structural integrity and purity.
Q. How does the iodine atom in this compound influence its metabolic stability in biological systems?
- Methodological Answer: The iodine atom enhances metabolic stability compared to lighter halogens (e.g., bromine) due to its lower electronegativity and stronger carbon-iodine bond. However, in vivo deiodination remains a challenge. Structural analogs with bulky substituents adjacent to the iodine (e.g., homologues with extended alkyl chains) show improved resistance to enzymatic cleavage, as demonstrated in radioiodinated pharmaceutical studies. Researchers should compare degradation kinetics using HPLC-MS to assess stability .
Advanced Research Questions
Q. What strategies minimize byproduct formation (e.g., thioethers or disulfides) during the synthesis of 6-thiahexanoic acid from this compound?
- Methodological Answer: Byproduct formation arises during thiolation steps. Using sodium thiosulfate instead of sodium hydrosulfide reduces thioether formation from 40–50% to 5–7% by generating S-alkylthiosulphate intermediates (Bunte salts). Optimizing solvent systems (e.g., methanol at room temperature) and reaction time (≤30 minutes) further suppresses side reactions. Post-synthesis purification via recrystallization or column chromatography is essential. Researchers must quantify byproducts using GC-MS or TLC and report yields systematically .
Q. How can researchers resolve contradictions in reported data on the oxidative stability of this compound derivatives?
- Methodological Answer: Discrepancies in oxidative stability often stem from variations in experimental design, such as oxygen exposure levels, solvent choice, or catalyst presence. To reconcile conflicting data, researchers should replicate studies under controlled conditions (e.g., inert atmosphere vs. ambient oxygen) and use standardized assays like accelerated oxidation tests. Statistical tools (e.g., ANOVA) can identify significant variables. Cross-referencing findings with computational models (e.g., DFT calculations for bond dissociation energies) provides mechanistic insights .
What frameworks (e.g., FINER criteria) are effective for formulating research questions on this compound’s applications in radiopharmaceuticals?
- Methodological Answer: The FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensure rigorous research design. For example:
- Feasibility: Assess reagent availability and scalability of synthesis (e.g., iodine-131 handling protocols).
- Novelty: Explore untested structural modifications to enhance tumor-targeting efficiency.
- Ethical: Adhere to radiation safety guidelines during in vivo testing.
Pairing FINER with the PICO framework (Population, Intervention, Comparison, Outcome) sharpens hypotheses, such as comparing the biodistribution of this compound vs. its homologues in murine models .
Q. How should researchers design experiments to evaluate the impact of solvent systems on the hydrolysis of methyl 6-iodohexanoate?
- Methodological Answer: A factorial design is recommended, varying solvents (water, acetonitrile-water, THF), acid concentration (HCl vs. H₂SO₄), and temperature (25°C vs. 50°C). Monitor reaction progress via FTIR or pH titration. Kinetic studies (e.g., Arrhenius plots) quantify activation energy differences. Include controls (e.g., non-acidic conditions) to isolate solvent effects. Data should be analyzed using multivariate regression to identify dominant factors .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for validating the purity of this compound batches synthesized via different routes?
- Methodological Answer: Use HPLC with UV detection to quantify impurities. Apply the Student’s t-test to compare mean purity values across batches. For non-normal distributions, non-parametric tests (e.g., Mann-Whitney U) are suitable. Report confidence intervals (95%) and effect sizes to contextualize significance. Include error propagation analysis if using spectroscopic data (e.g., NMR integration) .
Q. How can researchers address limitations in characterizing this compound’s metabolic byproducts using existing analytical techniques?
- Methodological Answer: Combine multiple techniques: LC-MS/MS for structural elucidation, radiolabeling (e.g., ¹⁴C-tracers) for quantifying degradation pathways, and in silico metabolism prediction tools (e.g., MetaSite). For unresolved peaks in chromatograms, high-resolution mass spectrometry (HRMS) or tandem MS/MS provides finer detail. Transparently document detection limits and potential biases in methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
